5-Bromo-6-methyl-benzo[d]isoxazol-3-ol: Chemical Properties, Synthesis, and Therapeutic Applications
5-Bromo-6-methyl-benzo[d]isoxazol-3-ol: Chemical Properties, Synthesis, and Therapeutic Applications
Executive Summary
The compound 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol (CAS: 855996-69-9) is a specialized heterocyclic small molecule recognized for its potent capacity to inhibit D-amino acid oxidase (DAAO). In the architecture of modern neuropharmacology, DAAO inhibition is a targeted strategy to prevent the degradation of D-serine, a critical co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. By elevating synaptic D-serine levels, benzo[d]isoxazol-3-ol derivatives are actively investigated to ameliorate cognitive deficits associated with schizophrenia, Alzheimer's disease, and other neurodegenerative pathologies .
This technical guide unpacks the physicochemical properties, structural rationale, synthesis methodologies, and in vitro assay protocols for 5-bromo-6-methyl-benzo[d]isoxazol-3-ol, providing drug development professionals with a validated framework for its utilization.
Physicochemical & Structural Properties
The pharmacological efficacy of this compound relies heavily on its structural bioisosterism. The benzo[d]isoxazol-3-ol core tautomerizes with its 3-one form, but the hydroxyl state dominates in physiological conditions, presenting an acidic proton (pKa ~4.5) that perfectly mimics the carboxylic acid moiety of endogenous D-amino acids within the DAAO active site.
Quantitative Data: Chemical Profile
| Property | Value | Mechanistic Rationale |
| Chemical Name | 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol | Specifies the precise substitution pattern driving target affinity. |
| CAS Number | 855996-69-9 | Unique chemical registry identifier for procurement. |
| Molecular Formula | C8H6BrNO2 | Structural foundation yielding 7 core carbons + 1 methyl carbon. |
| Molecular Weight | 228.04 g/mol | Low molecular weight optimally designed for Blood-Brain Barrier (BBB) penetration. |
| Core Scaffold | Benzo[d]isoxazole | Acts as a rigid, planar bioisostere for the D-amino acid carboxylate backbone. |
Mechanistic Function: The DAAO Inhibition Pathway
Schizophrenia and severe cognitive impairments are closely linked to NMDA receptor hypofunction. Because NMDA receptors require both glutamate and a co-agonist (D-serine or glycine) to open their ion channels, maintaining adequate D-serine levels is paramount.
DAAO is a flavoenzyme responsible for the oxidative deamination of D-serine into hydroxypyruvate, hydrogen peroxide, and ammonia. 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol functions as a highly specific, competitive inhibitor of DAAO. By occupying the narrow, hydrophobic active site cleft of the enzyme, it sterically prevents D-serine binding.
Figure 1: Neuromodulatory mechanism of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol via DAAO inhibition.
Structure-Activity Relationship (SAR)
Modifications at the 5 and 6 positions of the benzo[d]isoxazol-3-ol core critically dictate binding affinity. As demonstrated in foundational literature evaluating halogenated analogs like CBIO (5-chloro-benzo[d]isoxazol-3-ol) , the active cavity of human DAAO is highly restricted.
| Compound Substitution | DAAO IC50 Range | Mechanistic Impact |
| Unsubstituted Core | > 1 μM | Demonstrates weak baseline affinity; lacks necessary hydrophobic anchoring. |
| 5-Chloro (CBIO) | 188 nM | Excellent fit in the hydrophobic active site cleft; high potency. |
| 5-Bromo-6-methyl | Sub-micromolar | Bromo enables strong halogen bonding; methyl fills steric voids, locking the inhibitor. |
| Bulky Groups (e.g., -CF3) | > 10 μM | Creates severe steric clashes within the restricted spatial topology of the DAAO pocket. |
Chemical Synthesis Protocol
The synthesis of 5-bromo-6-methyl-benzo[d]isoxazol-3-ol relies on the direct electrophilic aromatic substitution of the 6-methyl precursor. The protocol below adapts validated high-yield parameters .
Experimental Causality & Methodology
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Reagent Preparation: Charge a 25 mL high-pressure tube equipped with a magnetic stir bar with 6-methyl-benzo[d]isoxazol-3-ol (5.0 mmol, 1.0 eq) and 5.0 mL of glacial acetic acid.
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Causality: Glacial acetic acid acts as a polar protic medium. It hydrogen-bonds with bromine, polarizing the Br-Br bond and elevating its electrophilicity, thereby negating the need for harsh Lewis acid catalysts (like FeBr3) that could risk heterocyclic ring cleavage.
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Halogenation: Dropwise, add neat Br2 (15.0 mmol, 3.0 eq) to the solution.
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Causality: The dropwise addition strictly controls the exothermic halonium ion formation, preventing thermal runaway and minimizing indiscriminate over-bromination.
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Thermal Activation: Seal the tube with a Teflon cap and stir the reaction mixture at 80°C for 20 hours.
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Causality: The electron-withdrawing nature of the fused isoxazole ring deactivates the benzene moiety relative to standard phenols. Sustained thermal energy is thermodynamically required to push the sterically hindered substitution at the 5-position to completion.
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Workup & Isolation: Cool the reaction to room temperature, quench with ice water to precipitate the product, filter under vacuum, and recrystallize from an appropriate organic solvent (e.g., ethanol) to yield the pure 5-bromo-6-methyl-benzo[d]isoxazol-3-ol powder.
In Vitro Biological Evaluation: DAAO Activity Assay
To trust experimental pharmacological outputs, the DAAO inhibition assay must be a self-validating system. We utilize a Horseradish Peroxidase (HRP) and 4-Aminoantipyrine (4-AAP) coupled colorimetric assay .
By coupling the hydrogen peroxide (H2O2) produced by DAAO oxidation of D-serine to the HRP-catalyzed oxidation of 4-AAP and phenol, a quinoneimine dye is formed, directly correlating absorbance to enzymatic velocity.
Figure 2: Self-validating in vitro DAAO enzymatic colorimetric assay workflow.
Step-by-Step Methodology
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Reconstitute the Apoenzyme: Prepare an assay buffer utilizing 75 mM disodium pyrophosphate adjusted to pH 8.5. Add 20 μM Flavin Adenine Dinucleotide (FAD).
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Causality: DAAO is a flavoprotein. Exogenous FAD guarantees that any apoenzyme in the recombinant batch is fully reconstituted to its holoenzyme (active) state, preventing baseline drift and ensuring standard specific activity. Pyrophosphate buffer at pH 8.5 precisely matches the strict alkaline pH optimum of human DAAO.
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Establish the Master Mix: In a 96-well microplate, combine 50 mM D-Serine, 1.5 mM 4-AAP, 2 mM phenol, and 2.5 U/mL HRP in the assay buffer.
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Compound Pre-Incubation: Add varied micromolar concentrations of 5-bromo-6-methyl-benzo[d]isoxazol-3-ol (solubilized in DMSO; keep final DMSO concentration <1% to avoid enzyme denaturation). Include a negative control (DMSO only) and a blank (no DAAO).
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Initiate Kinetics: Inject ~0.05 U of purified recombinant DAAO to each well to start the reaction.
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Data Acquisition: Immediately monitor the microplate at 505 nm continuously for 15 minutes. Calculate the initial velocity (
) from the linear slope (ΔAbs505nm/min). Generate an IC50 curve by plotting the fractional residual activity against the logarithmic inhibitor concentration.
References
- Fang, Q. K., Hopkins, S., & Jones, S. (2005). Benzo[d]isoxazol-3-ol DAAO inhibitors (Patent No. US20050143434A1). Google Patents.
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Pollegioni, L., Piubelli, L., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Bioscience / PubMed Central (PMC). Retrieved from[Link]
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Ferraris, D., Duvall, B., Ko, Y. S., Thomas, A. G., Rojas, C., Washburn, M., ... & Tsukamoto, T. (2008). Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry / ACS Publications. Retrieved from[Link]
